molecular formula C20H24N4O5S2 B2717905 N,N-dimethyl-4-{[4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidin-1-yl]sulfonyl}benzene-1-sulfonamide CAS No. 2094576-12-0

N,N-dimethyl-4-{[4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidin-1-yl]sulfonyl}benzene-1-sulfonamide

Cat. No. B2717905
CAS RN: 2094576-12-0
M. Wt: 464.56
InChI Key: VBEKKVPDDIHDTH-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-{[4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidin-1-yl]sulfonyl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C20H24N4O5S2 and its molecular weight is 464.56. The purity is usually 95%.
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Scientific Research Applications

Oxidative Desulfurization

A study explored the oxidative desulfurization potential of similar sulfonamide derivatives. The research highlighted the use of certain catalysts to oxidize sulfur-containing compounds, pointing towards potential applications in environmental chemistry and fuel processing to remove sulfur impurities efficiently (Lu, Zhang, Jiang, & Li, 2010).

Antimicrobial and Antioxidant Activities

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antioxidant properties. These compounds exhibited significant activities against selected bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents. Additionally, their free radical scavenging activity indicates a possible application in mitigating oxidative stress (Badgujar, More, & Meshram, 2018).

Molecular Docking and Enzyme Inhibition

Research on sulfonamide derivatives, including compounds with structural similarities to the chemical , has also focused on their interaction with enzymes such as butyrylcholinesterase (BChE). Molecular docking studies help understand how these compounds bind to enzyme active sites, offering insights into designing inhibitors for enzymes relevant in various diseases (Khalid et al., 2016).

Antiproliferative Agents

Another area of research involves the synthesis of N,N-dimethylbenzenesulfonamide derivatives to evaluate their potential as antiproliferative agents. These studies aim to discover new therapeutic options for cancer treatment by inhibiting the proliferation of cancer cells, highlighting the compound's relevance in oncology (Bashandy et al., 2014).

Sulfur-Transfer Reagent in Synthetic Chemistry

The compound's derivatives have been explored as sulfur-transfer reagents in creating sulfur-nitrogen heterocycles. This application is critical in synthetic chemistry, where such heterocycles are valuable in developing pharmaceuticals and other biologically active molecules (Bryce, 1984).

properties

IUPAC Name

N,N-dimethyl-4-[4-(2-oxo-3H-benzimidazol-1-yl)piperidin-1-yl]sulfonylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O5S2/c1-22(2)30(26,27)16-7-9-17(10-8-16)31(28,29)23-13-11-15(12-14-23)24-19-6-4-3-5-18(19)21-20(24)25/h3-10,15H,11-14H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEKKVPDDIHDTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)N3C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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